molecular formula C21H28N4O3 B11197022 N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11197022
M. Wt: 384.5 g/mol
InChI Key: PNGCGGJZKAAZGZ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with ethoxypropyl and piperidinyl-pyrazinyl substituents, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzamide with 3-(piperidin-1-yl)pyrazine-2-carboxylic acid under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl and pyrazinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-3-[2-(piperidin-1-yl)pyrimidin-5-yl]benzamide
  • N-(prop-2-yn-1-yl)pyridin-2-amines

Uniqueness

N-(3-ethoxypropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C21H28N4O3/c1-2-27-16-6-11-23-20(26)17-7-9-18(10-8-17)28-21-19(22-12-13-24-21)25-14-4-3-5-15-25/h7-10,12-13H,2-6,11,14-16H2,1H3,(H,23,26)

InChI Key

PNGCGGJZKAAZGZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3

Origin of Product

United States

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